

Spectral Data of 3-(Dibenzylamino)oxetane-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Dibenzylamino)oxetane-3-carbonitrile

Cat. No.: B1398727

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed analysis of the expected spectral data for the novel compound **3-(Dibenzylamino)oxetane-3-carbonitrile**. As a specialized chemical intermediate, understanding its structural features through spectroscopic analysis is critical for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic characteristics.

Note on Data Availability: As of the publication of this guide, experimental spectral data for **3-(Dibenzylamino)oxetane-3-carbonitrile** (CAS No. 1021393-00-9) is not publicly available. The information presented herein is based on predictive analysis derived from the known spectral behavior of its constituent functional groups and structurally analogous compounds.

Molecular Structure and Overview

3-(Dibenzylamino)oxetane-3-carbonitrile is a unique molecule that incorporates a strained four-membered oxetane ring, a dibenzylamino group, and a nitrile functionality. This combination of features suggests its potential as a versatile building block in organic synthesis. The molecular formula is $C_{18}H_{18}N_2O$, with a molecular weight of 278.35 g/mol.

Predicted ^1H and ^{13}C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for **3-(Dibenzylamino)oxetane-3-carbonitrile** in a standard solvent like CDCl_3 are summarized below.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to be characterized by signals from the aromatic protons of the benzyl groups and the aliphatic protons of the oxetane and benzylic methylenes.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Proposed Assignment	Causality Behind Assignment
~7.20-7.40	Multiplet	10H	Ar-H	The aromatic protons of the two benzyl groups are expected to appear in this region as a complex multiplet.
~4.70-4.85	Singlet/AB quartet	4H	Oxetane CH ₂	The methylene protons on the oxetane ring (C2 and C4) are deshielded by the adjacent oxygen atom, leading to a downfield shift. [1]
~3.70-3.85	Singlet	4H	N-CH ₂ -Ph	The benzylic methylene protons are adjacent to the nitrogen atom and the phenyl ring, resulting in a characteristic chemical shift in this range.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.

Predicted Chemical Shift (δ , ppm)	Proposed Assignment	Causality Behind Assignment
~135-140	Ar-C (quaternary)	The quaternary aromatic carbons to which the benzyl methylene groups are attached.
~127-130	Ar-CH	The protonated aromatic carbons of the benzyl groups.
~118-122	C≡N	The nitrile carbon typically appears in this region of the spectrum. [2] [3]
~75-80	Oxetane CH ₂	The oxetane methylene carbons (C2 and C4) are significantly deshielded by the electronegative oxygen atom. [4]
~60-65	C-CN (quaternary)	The quaternary carbon of the oxetane ring (C3) is attached to the nitrogen of the dibenzylamino group and the nitrile group.
~55-60	N-CH ₂ -Ph	The benzylic methylene carbons are influenced by the adjacent nitrogen and phenyl ring.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of **3-(Dibenzylamino)oxetane-3-carbonitrile** is predicted to show

characteristic absorption bands for the nitrile, C-O, and aromatic C-H bonds.

Predicted Wavenumber (cm ⁻¹)	Intensity	Proposed Assignment	Rationale for Assignment
~3030	Medium	Aromatic C-H stretch	Characteristic stretching vibration for C-H bonds on a benzene ring.
~2950, ~2850	Medium	Aliphatic C-H stretch	Stretching vibrations of the C-H bonds in the oxetane and benzylic methylene groups.
~2240-2260	Medium, Sharp	C≡N stretch	The nitrile group exhibits a characteristic, sharp absorption band in this region.[5][6]
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C stretch	Skeletal vibrations of the benzene rings.
~980-1050	Strong	C-O-C stretch	The asymmetric stretching of the C-O-C bond in the strained oxetane ring is expected to be a prominent feature.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **3-(Dibenzylamino)oxetane-3-carbonitrile**, electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted m/z	Proposed Fragment Ion	Fragmentation Pathway
278	$[M]^+$	Molecular ion
187	$[M - C_7H_7]^+$	Loss of a benzyl radical ($C_6H_5CH_2\cdot$)
91	$[C_7H_7]^+$	Benzyl cation (tropylium ion)

Rationale for Fragmentation: The most probable fragmentation pathways for **3-(Dibenzylamino)oxetane-3-carbonitrile** under mass spectrometric analysis would involve the cleavage of the benzylic C-N bonds. The formation of the benzyl cation (or its rearranged tropylium ion) at m/z 91 is a very common and stable fragment for benzyl-containing compounds and is expected to be the base peak.^{[7][8][9]} Loss of a benzyl radical would also be a significant fragmentation pathway. Fragmentation of the oxetane ring is also possible but may be less favored compared to the cleavage of the benzylic groups.

Experimental Protocols (Theoretical)

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.

NMR Spectroscopy

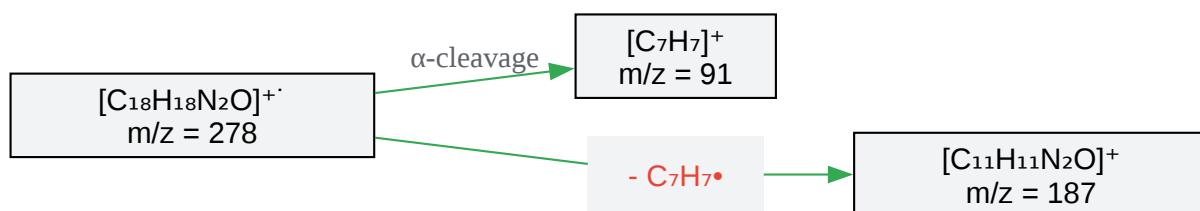
- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Dibenzylamino)oxetane-3-carbonitrile** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of approximately 16 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 1 second.

- Co-add 16 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 250 ppm.
 - Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
 - Co-add a sufficient number of scans (typically 1024 or more) to obtain a good quality spectrum for all carbons, including quaternary ones.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ^1H and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C .[\[10\]](#)

IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry


- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range of m/z 40-500.
 - Set the ion source temperature to approximately 200-250 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.

Visualizations

Molecular Structure

Caption: Molecular structure of **3-(Dibenzylamino)oxetane-3-carbonitrile**.

Predicted Mass Spectrometry Fragmentation

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectral features of **3-(Dibenzylamino)oxetane-3-carbonitrile**. The predicted NMR, IR, and MS data offer a foundational understanding of its molecular structure and will be invaluable for its identification and characterization in future research endeavors. As experimental data becomes available, this guide can serve as a reference for comparison and validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. What is the characteristic ¹³C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibenzylamine(103-49-1) MS spectrum [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Spectral Data of 3-(Dibenzylamino)oxetane-3-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398727#3-dibenzylamino-oxetane-3-carbonitrile-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com